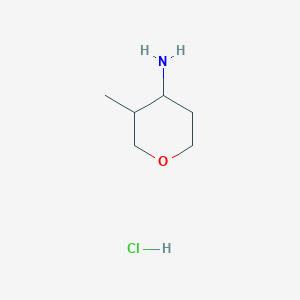

trans-3-Methyl-4-aminotetrahydropyran hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

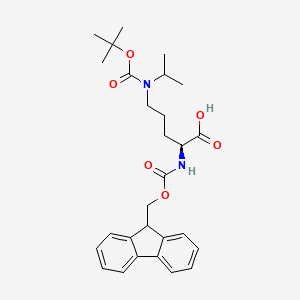

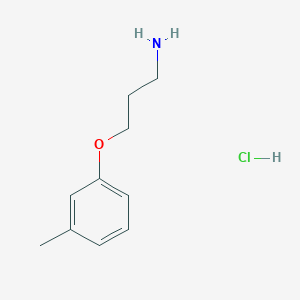

Trans-3-Methyl-4-aminotetrahydropyran hydrochloride is a chemical compound with the CAS Number: 1682655-57-7 . It has a molecular weight of 151.64 . The IUPAC name for this compound is (3R,4S)-3-methyltetrahydro-2H-pyran-4-amine hydrochloride . It is a white to yellow solid and is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H13NO.ClH/c1-5-4-8-3-2-6 (5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization :

- Srivastava and Brown (1970) detailed the preparation of cis- and trans-dimethoxytetrahydropyrans, including methods to obtain trans-2,5-dimethoxytetrahydropyran via hydroboration and oxidation processes, providing foundational knowledge for synthesis techniques (Srivastava & Brown, 1970).

- Jadoo, Booysen, and Akerman (2017) synthesized novel rhenium(I) and (V) complexes with Schiff bases derived from 4-aminotetrahydropyran and characterized their DNA binding abilities, showing potential applications in biochemistry and molecular biology (Jadoo, Booysen, & Akerman, 2017).

Organic Reaction Solvent Applications :

- Kobayashi et al. (2019) explored 4-Methyltetrahydropyran (4-MeTHP) as an organic reaction solvent. This study demonstrated its broad application in various organic reactions and suggested it could be a substitute for conventional ethers and harmful halogenated solvents (Kobayashi et al., 2019).

Applications in Medicinal Chemistry :

- Prugh et al. (1990) discussed the preparation of tetrahydropyran-2-ones and their inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterogenesis. This suggests potential applications in developing cholesterol-lowering drugs (Prugh et al., 1990).

Polysaccharide-Type Polymer Synthesis :

- Komada, Okada, and Sumitomo (1978) synthesized a new polysaccharide-type polymer containing hydroxyl groups in its repeating unit from tetrahydropyran derivatives, which could have implications in material science (Komada, Okada, & Sumitomo, 1978).

Propiedades

IUPAC Name |

3-methyloxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQUEEOHOGWETD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892156.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2892157.png)

![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2892158.png)

![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2892160.png)

![2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2892163.png)

![2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2892164.png)

![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2892165.png)

![2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate](/img/structure/B2892169.png)

![3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2892175.png)